An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitro-1,3-benzoxazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitro-1,3-benzoxazol-2-amine
Introduction
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Within this class, 6-Nitro-1,3-benzoxazol-2-amine stands out as a pivotal synthetic intermediate. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the benzoxazole ring, while the 2-amino group provides a crucial handle for further chemical derivatization.[1]
This guide offers a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 6-Nitro-1,3-benzoxazol-2-amine (CAS No. 6458-17-9).[4] It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical properties of a compound are foundational to its application in research and development. 6-Nitro-1,3-benzoxazol-2-amine is a small, rigid molecule whose properties are dictated by the fused aromatic system and its functional groups.
Caption: 2D Structure of 6-Nitro-1,3-benzoxazol-2-amine.
Table 1: Physicochemical Properties of 6-Nitro-1,3-benzoxazol-2-amine
| Property | Value | Source(s) |
| CAS Number | 6458-17-9 | [4] |
| Molecular Formula | C₇H₅N₃O₃ | [4] |
| Molecular Weight | 179.13 g/mol | [4] |
| Appearance | Expected to be a light yellow solid | [5] |
| Purity (Typical) | ≥97% | |
| Storage Temperature | Room Temperature, in a dry place | [5] |
Synthesis of 6-Nitro-1,3-benzoxazol-2-amine
The synthesis of 2-aminobenzoxazoles is most classically achieved through the cyclization of ortho-aminophenol precursors.[1] The strategy outlined here employs the reaction of 2-amino-5-nitrophenol with cyanogen bromide, a robust and direct method for constructing the desired heterocyclic core.[6][7]
Retrosynthetic Analysis
The logical disconnection of 6-Nitro-1,3-benzoxazol-2-amine points directly to 2-amino-5-nitrophenol as the key starting material. The 2-amino group and the oxazole nitrogen are conceptually derived from a cyanating agent, such as cyanogen bromide.
Caption: Retrosynthetic pathway for the target molecule.
Reaction Mechanism
The formation of the benzoxazole ring proceeds via a well-established addition-cyclization mechanism. The causality is as follows:
-
Nucleophilic Attack: The primary amine of 2-amino-5-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide.
-
Intermediate Formation: This initial attack forms a reactive cyanamide intermediate and releases hydrobromic acid.
-
Intramolecular Cyclization: The proximate phenolic hydroxyl group then performs a nucleophilic attack on the nitrile carbon. This is the key ring-forming step.
-
Tautomerization: The resulting endocyclic imine tautomerizes to the more stable aromatic 2-amino-benzoxazole structure.
Caption: Plausible reaction mechanism for the synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of cyanogen bromide, which is highly toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials:
-
2-Amino-5-nitrophenol (1.0 eq)
-
Cyanogen bromide (BrCN) (1.1 eq)
-
Methanol (reagent grade)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-5-nitrophenol (1.0 eq) in methanol (approx. 15-20 mL per gram of aminophenol).
-
Reagent Addition: While stirring the suspension at room temperature, carefully add a solution of cyanogen bromide (1.1 eq) in a minimal amount of methanol.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., Toluene:Ethyl Acetate:Formic Acid 5:4:1).[8]
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water.
-
Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration, washing thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 40-50°C to a constant weight.
Purification
The crude product is typically purified by recrystallization to achieve high purity. Ethanol is often a suitable solvent for this class of compounds.[8]
Recrystallization Protocol:
-
Dissolve the crude, dry solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization and Structural Elucidation
Unambiguous confirmation of the synthesized compound's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques.
Caption: Overall workflow from synthesis to final confirmation.
Spectroscopic Analysis
The following tables summarize the expected spectral data for 6-Nitro-1,3-benzoxazol-2-amine based on data from analogous structures and spectral databases.[2][9][10]
Table 2: Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Rationale |
| ~8.2 - 8.4 | d | H-7 | Ortho to the electron-withdrawing nitro group, deshielded. |
| ~7.8 - 8.0 | dd | H-5 | Influenced by both the nitro group and the fused ring system. |
| ~7.4 - 7.6 | d | H-4 | Ortho to the oxazole oxygen. |
| ~7.0 - 7.5 (broad) | s | -NH₂ | Exchangeable protons, signal is typically broad and concentration-dependent. |
Table 3: Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ ppm) | Assignment | Rationale |
| >160 | C-2 | Carbon attached to two heteroatoms (O and N), highly deshielded. |
| ~145-150 | C-7a | Fused ring carbon adjacent to oxygen. |
| ~142-146 | C-6 | Carbon directly attached to the electron-withdrawing nitro group. |
| ~138-142 | C-3a | Fused ring carbon adjacent to nitrogen. |
| ~115-120 | C-5 | Aromatic carbon. |
| ~110-115 | C-4 | Aromatic carbon. |
| ~105-110 | C-7 | Aromatic carbon shielded by the adjacent nitro group. |
Table 4: Expected FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1640 - 1600 | C=N Stretch | Benzoxazole Ring |
| 1550 - 1500 | N-O Asymmetric Stretch | Nitro (-NO₂) |
| 1360 - 1320 | N-O Symmetric Stretch | Nitro (-NO₂) |
| 1250 - 1200 | C-O Stretch | Aryl Ether |
Mass Spectrometry
-
Expected M⁺: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 179.13 or 180.14, respectively, confirming the molecular weight.
Safety and Handling
Proper handling of 6-Nitro-1,3-benzoxazol-2-amine and its precursors is critical for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a robust and well-rationalized framework for the synthesis and characterization of 6-Nitro-1,3-benzoxazol-2-amine. By following the detailed protocols for synthesis, purification, and comprehensive structural analysis, researchers can confidently produce and validate this valuable chemical intermediate. The strategic importance of this molecule as a building block for developing novel therapeutic agents underscores the need for reliable and reproducible scientific methods, as detailed herein.
References
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Šlachtová, V., Gucký, T., & Kysilka, O. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19536–19547. [Link]
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Šlachtová, V., Gucký, T., & Kysilka, O. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]
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Šlachtová, V., Gucký, T., & Kysilka, O. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, spectral characterization and antimicrobial evaluation of some novel Schiff base derivatives of 2-amino-6-nitro benzothiazole. RJPBCS, 3(4), 847-854. [Link]
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Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from Royal Society of Chemistry. [Link]
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Siddiqui, N., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 6(10), e05273. [Link]
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ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]
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